2-アミノ-4-クロロベンゼンチオール

概要

説明

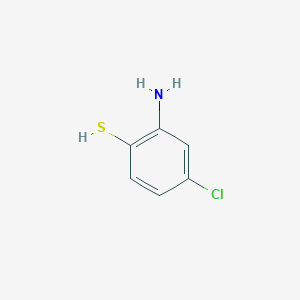

2-Amino-4-chlorobenzenethiol (2-ACBT) is an organosulfur compound with a variety of important applications in the fields of science and technology. It is an important intermediate in the synthesis of various organic compounds, and has various applications in the fields of chemistry, biochemistry, and medicine. 2-ACBT is a colorless liquid with an unpleasant odor. It is soluble in water and ethanol, and is stable under normal conditions.

科学的研究の応用

チアゾールおよびチアゾリン誘導体の合成

2-アミノ-4-クロロベンゼンチオールは、芳香族アルデヒドおよびシクロヘキサンカルボンアルデヒドと反応して、対応するチアゾールおよびチアゾリン誘導体を生成します . これらの誘導体は、その多様な生物活性の結果として、医薬品化学において幅広い用途を持っています。

酸化反応

この化合物は、1-n-ブチル-3-メチルイミダゾリウムメチルセレナイト、[bmim] [SeO2(OCH3)]の存在下で酸化を受け、対応する対称ジスルフィドを形成します . この反応は、ジスルフィドが有機分子中のチオール基の保護基として役立つ有機合成において重要です。

2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-(5H)-オンの合成

2-アミノ-4-クロロベンゼンチオールは、2,3-ジヒドロ-1,5-ベンゾチアゼピン-4-(5H)-オンの合成に使用できます . これらの化合物は、抗炎症、鎮痛、および抗痙攣作用で知られています。

8-クロロ-1-アザフェノチアジンの合成

この化合物は、8-クロロ-1-アザフェノチアジンの合成にも使用できます . アザフェノチアジンは、潜在的な薬理学的特性について研究されてきた複素環式化合物です。

5-クロロ-2-(4-メトキシフェニル)-2,3-ジヒドロ-1,3,2-ベンゾチアザホスホール2-スルフィドの合成

2-アミノ-4-クロロベンゼンチオールは、5-クロロ-2-(4-メトキシフェニル)-2,3-ジヒドロ-1,3,2-ベンゾチアザホスホール2-スルフィドの合成に使用できます . この化合物は、医薬品化学において潜在的な用途がある可能性があります。

配位錯体

2-アミノ-4-クロロベンゼンチオールは、Co(II)、Ni(II)、およびCu(II)の単核配位錯体の合成に使用できます . これらの錯体は、触媒、磁性、および材料科学において潜在的な用途があります。

Safety and Hazards

2-Amino-4-chlorobenzenethiol is classified as a skin irritant, eye irritant, and may cause respiratory system toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, and eye protection should be taken while handling it .

作用機序

Target of Action

It’s known that this compound reacts with aromatic aldehydes and cyclohexanecarboxaldehyde . The role of these targets is typically to facilitate the formation of other compounds through chemical reactions .

Mode of Action

2-Amino-4-chlorobenzenethiol interacts with its targets (aromatic aldehydes and cyclohexanecarboxaldehyde) to afford the corresponding thiazole and thiazoline derivatives . It undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite, [bmim] [SeO 2 (OCH 3)] to form the corresponding symmetrical disulfide .

Biochemical Pathways

The formation of thiazole and thiazoline derivatives suggests involvement in sulfur and nitrogen metabolism pathways .

Result of Action

The molecular and cellular effects of 2-Amino-4-chlorobenzenethiol’s action primarily involve the formation of thiazole and thiazoline derivatives, as well as the corresponding symmetrical disulfide . These transformations suggest potential roles in various chemical reactions and synthesis processes .

生化学分析

Biochemical Properties

2-Amino-4-chlorobenzenethiol is known to react with aromatic aldehydes and cyclohexanecarboxaldehyde to afford the corresponding thiazole and thiazoline derivatives . It undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite to form the corresponding symmetrical disulfide .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-chlorobenzenethiol involves its reaction with aromatic aldehydes and cyclohexanecarboxaldehyde to form thiazole and thiazoline derivatives . It also undergoes oxidation to form a symmetrical disulfide .

特性

IUPAC Name |

2-amino-4-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIRMPARLVGMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143244 | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1004-00-8, 615-48-5 | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-5-chloroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-chlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-Amino-4-chlorobenzenethiol in analytical chemistry?

A1: 2-Amino-4-chlorobenzenethiol exhibits strong complexation with molybdenum, forming a colored complex detectable with spectrophotometry. This property enables its use in determining trace amounts of molybdenum in various matrices. For instance, it's been successfully employed to quantify molybdenum in biological samples like rolled oats and whole milk []. The compound also facilitates indirect determination of silicate using a spectrophotometric method [].

Q2: Can you elaborate on the interaction between 2-Amino-4-chlorobenzenethiol and molybdenum, and its significance in analytical chemistry?

A2: 2-Amino-4-chlorobenzenethiol reacts with molybdenum(VI) to form a green-colored complex extractable with chloroform [, ]. This complex exhibits maximum absorption at a specific wavelength (e.g., 720 nm [], 710 nm []), allowing for quantitative analysis using spectrophotometry. This interaction forms the basis for highly sensitive and selective methods for determining molybdenum and indirectly, other analytes like phosphorus and silicate [, , ].

Q3: How does the structure of 2-Amino-4-chlorobenzenethiol contribute to its reactivity and applications?

A3: While specific structural data isn't provided in the excerpts, we can infer key features. The presence of both an amino (-NH2) and a thiol (-SH) group on the benzene ring suggests potential for chelation, forming stable complexes with metal ions like molybdenum(VI) [, ]. This chelating ability underpins its use as a spectrophotometric reagent. Furthermore, research exploring Schiff base derivatives of 2-Amino-4-chlorobenzenethiol highlights the influence of structural modifications on its coordination chemistry and potential applications [, ].

Q4: What research has been conducted on the photochemical properties of 2-Amino-4-chlorobenzenethiol and its derivatives?

A4: Studies have investigated the photoreduction of nitroaromatic compounds like 2,4-dinitrobenzenethiol and 4-chloro-2-nitrobenzenethiol on silver nanoparticles using visible light. These reactions selectively yield 2-amino-4-nitrobenzenethiol and 2-amino-4-chlorobenzenethiol, respectively []. This research underscores the potential for utilizing light-driven processes to synthesize specific derivatives of 2-Amino-4-chlorobenzenethiol. Moreover, it opens avenues for exploring applications in areas like photocatalysis.

Q5: What computational chemistry approaches have been employed to study 2-Amino-4-chlorobenzenethiol and its derivatives?

A5: Theoretical studies, including quantum chemical calculations, have been performed to understand the selective photoreduction of nitroaromatic compounds to 2-amino-4-chlorobenzenethiol and its analogs []. Further research employed experimental and theoretical methods, including docking studies, to investigate the properties of 2-hydroxy Schiff base compounds derived from 2-Amino-4-chlorobenzenethiol []. These studies contribute to a deeper understanding of the compound's reactivity, electronic structure, and potential for interaction with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)